(5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” is a rhodanine derivative featuring a thiazolidin-4-one core substituted with a 2-methoxyethyl group at position 3 and a pyrazole-linked benzylidene moiety at position 5. The pyrazole ring is further substituted with a 2-methylpropoxy group and a methyl group on the phenyl ring.
The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which facilitates π-π stacking interactions with biological targets .
Properties
Molecular Formula |
C27H29N3O3S2 |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3O3S2/c1-18(2)17-33-22-10-11-23(19(3)14-22)25-20(16-30(28-25)21-8-6-5-7-9-21)15-24-26(31)29(12-13-32-4)27(34)35-24/h5-11,14-16,18H,12-13,17H2,1-4H3/b24-15- |
InChI Key |
LFJICOOXHHCUBO-IWIPYMOSSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then coupled with the thiazolidinone core using a condensation reaction.
Final Assembly:
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the thioxo group, resulting in various reduced derivatives.
Substitution: The methoxyethyl group and the phenyl rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
The thiazolidinone and pyrazole moieties are known for their biological activities. This compound could be explored for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Medicine
Given its structural features, (5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one may have potential therapeutic applications. Research could focus on its efficacy and safety as a drug candidate.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazolidinone core could inhibit enzyme activity, while the pyrazole ring might interact with receptor sites.
Comparison with Similar Compounds
Key Observations:
Thiazolidinone Substituents: The target compound’s 2-methoxyethyl group contrasts with phenyl (Compound II) or isopropyl (), likely improving aqueous solubility due to the ether oxygen’s polarity .
Benzylidene/Pyrazole Groups: The pyrazole moiety in the target compound introduces a heterocyclic system absent in simpler benzylidene derivatives (e.g., Compound II).
Synthetic Flexibility : The target compound’s synthesis likely follows established methods for rhodanine derivatives, such as base-mediated condensation (e.g., K₂CO₃ in aqueous or alcoholic media) . However, the pyrazole component may require multi-step synthesis, as seen in pyrazol-4-ylmethylene analogs .
Crystallographic and Spectroscopic Comparisons
- Compound II () exhibits planar geometry with intramolecular C–H⋯S hydrogen bonding, stabilizing the Z-configuration. The target compound likely shares this feature due to analogous conjugation in the benzylidene-thiazolidinone system .
- NMR data for similar compounds (e.g., ¹H-NMR shifts for thioxo groups at δ ~13.5 ppm) can guide characterization of the target compound .
Biological Activity
The compound (5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinone derivatives. This compound features a pyrazole moiety, which has been extensively studied for its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Thiazolidinone Core : The thiazolidinone ring contributes to the biological activity through its ability to interact with various biological targets.
- Pyrazole Moiety : Known for its anti-inflammatory and anticancer properties, the pyrazole structure enhances the compound's pharmacological profile.
- Substituents : The methoxyethyl and 2-methylpropoxy groups may influence solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 345.45 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that compounds similar to our target compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related study showed that certain pyrazole derivatives inhibited TNF-α by up to 85% at a concentration of 10 µM, compared to standard anti-inflammatory drugs like dexamethasone .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been widely documented. A study on related compounds showed promising results against various cancer cell lines, including breast cancer. These compounds acted by inhibiting cell proliferation and inducing apoptosis through mechanisms involving the regulation of oncogenes . The specific compound under investigation may similarly exert antitumor effects, potentially enhancing radiosensitivity in cancer treatment.
Antimicrobial Activity
The antimicrobial properties of thiazolidinone derivatives are also noteworthy. Compounds with similar structures have been tested against various bacterial strains, showing significant inhibition rates. For example, one study reported that certain pyrazole derivatives exhibited high activity against Mycobacterium tuberculosis and other bacterial pathogens at concentrations as low as 6.25 µg/mL .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Cyclooxygenase (COX) : Pyrazole derivatives are known to inhibit COX enzymes, leading to reduced production of inflammatory mediators.
- Interaction with Receptors : The compound may interact with various receptors involved in inflammation and cancer pathways.
- Induction of Apoptosis : By modulating signaling pathways related to cell survival and death.
Study 1: Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of a series of pyrazole derivatives in a carrageenan-induced edema model in mice. The results indicated that compounds similar to our target compound significantly reduced swelling compared to controls, suggesting potential therapeutic applications in inflammatory diseases .
Study 2: Anticancer Activity
Another investigation focused on the anticancer efficacy of a novel pyrazole derivative against breast cancer cells. The compound was found to inhibit tumor growth significantly and induce apoptosis in vitro, highlighting its potential as an adjunct therapy in cancer treatment .
Q & A
Q. What are the key steps for synthesizing (5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrazole core via condensation of substituted phenylhydrazines with β-keto esters or aldehydes (e.g., 4-(2-methylpropoxy)-2-methylbenzaldehyde) .
- Step 2 : Introduction of the methoxyethyl group at position 3 of the thiazolidinone ring via nucleophilic substitution or alkylation .
- Step 3 : Knoevenagel condensation between the pyrazole-aldehyde intermediate and the 2-thioxo-thiazolidin-4-one core under acidic conditions (e.g., acetic acid/ammonium acetate) to form the Z-configured exocyclic double bond .
- Critical Note : Reaction temperature and solvent polarity (e.g., DMF or ethanol) significantly influence regioselectivity and yield .
Q. How can researchers confirm the stereochemical configuration (5Z) of the exocyclic double bond?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H NMR coupling constants () for olefinic protons (typically 10–12 Hz for Z-isomers due to trans-diaxial interactions) .
- X-ray Crystallography : Definitive confirmation via single-crystal structure analysis .
- Computational Methods : Density Functional Theory (DFT) to compare experimental and calculated H/C chemical shifts .
Q. What analytical techniques are essential for purity assessment of this compound?
- Methodological Answer :
- HPLC-PDA : Reverse-phase chromatography with a C18 column (e.g., 70:30 acetonitrile/water mobile phase) to detect impurities at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and rule out adducts .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should match theoretical values within ±0.4% .
Advanced Research Questions
Q. How can researchers optimize the Knoevenagel condensation step to maximize yield and minimize side products?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters like temperature (80–120°C), catalyst (e.g., piperidine vs. ammonium acetate), and solvent (DMF vs. acetic acid) to identify optimal conditions .
- In Situ Monitoring : Use FT-IR to track carbonyl peak disappearance (1720–1680 cm) and confirm reaction completion .
- Side-Product Mitigation : Add molecular sieves to absorb water and shift equilibrium toward product formation .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anti-inflammatory results)?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and MIC protocols (CLSI guidelines for antimicrobial testing) .
- SAR Analysis : Systematically modify substituents (e.g., methoxyethyl vs. methylpropoxy groups) to isolate structure-activity relationships .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC normalization to positive controls) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., COX-2 or bacterial topoisomerases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., COX-2 PDB: 5KIR) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key residue interactions (e.g., hydrogen bonds with Arg120 or Tyr355) .
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities and validate against experimental IC values .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Solvent Selection : Replace DMF with ethanol or ethyl acetate for safer large-scale reactions .
- Flow Chemistry : Use microreactors to enhance heat/mass transfer during exothermic steps (e.g., Knoevenagel condensation) .
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
